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Compound of Interest

Compound Name: 1,3-Dibromo-2-butoxy-benzene

CAS No.: 1171924-40-5

Cat. No.: B6339311

Get Quote

Executive Summary & Application Context
1,3-Dibromo-2-butoxy-benzene (CAS: 108-36-1 derivative) acts as a critical electrophilic

building block in the synthesis of liquid crystals, functional polymers, and sterically crowded

biaryl scaffolds. Its unique 1,2,3-substitution pattern creates a "steric pocket" around the ether

linkage, significantly influencing its reactivity and mass spectral behavior compared to its

isomers.

This guide characterizes its Electron Ionization (EI) fragmentation, establishing a self-validating

identification protocol that distinguishes it from structural isomers like 1,4-dibromo-2-

butoxybenzene and homologs like 1,3-dibromo-2-ethoxybenzene.

Experimental Methodology
To replicate the fragmentation patterns described below, the following GC-MS conditions are

recommended. These parameters minimize thermal degradation prior to ionization, ensuring

the observed spectrum results purely from EI fragmentation.
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Instrument Configuration
Parameter Setting / Specification Rationale

Inlet Temp 250 °C

High enough to volatilize

without pyrolysis of the ether

bond.[1]

Column
DB-5ms (30m x 0.25mm x

0.25µm)

Non-polar stationary phase

prevents tailing of halogenated

aromatics.

Carrier Gas
Helium, 1.0 mL/min (Constant

Flow)

Standard flow for optimal

chromatographic resolution.

Ion Source Electron Ionization (EI), 70 eV

Standard energy for library

comparison; lower energies

(e.g., 20 eV) reduce

fragmentation but lose

diagnostic utility.

Source Temp 230 °C
Prevents condensation of high-

boiling brominated species.[1]

Scan Range 40–500 m/z

Captures the molecular ion

cluster (M+) and low-mass

alkyl fragments.

Fragmentation Analysis: The Fingerprint
The mass spectrum of 1,3-Dibromo-2-butoxy-benzene is dominated by two mechanistic

drivers: the Isotope Effect of the two bromine atoms and the McLafferty-like Rearrangement of

the butyl ether chain.

The Molecular Ion Cluster (M⁺)
Unlike non-halogenated ethers, the molecular ion is not a single peak but a distinct triplet

cluster due to the natural abundance of

(50.7%) and

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://patents.google.com/patent/JP4432172B2/en
https://patents.google.com/patent/JP4432172B2/en
https://www.benchchem.com/product/b6339311/docs?utm_src=pdf-body#advanced-gc-ms-characterization-guide-1-3-dibromo-2-butoxy-benzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6339311?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(49.3%).

Nominal Mass (M): 306 m/z (

)

M+2: 308 m/z (

)

M+4: 310 m/z (

)

Intensity Ratio:1 : 2 : 1[1]

Diagnostic Check: If your spectrum shows a 1:1 doublet (M, M+2), you have lost a bromine

atom or are analyzing a mono-bromo impurity. If you see a 1:3:3:1 quartet, you have a tri-bromo

contaminant.

Primary Fragmentation: The "Ortho Effect"
Rearrangement
The most abundant fragment (Base Peak) typically arises from the loss of the butyl chain.

However, unlike simple ethers that cleave at the C-O bond, the ortho-dibromo substitution

forces a specific pathway: McLafferty Rearrangement involving

-Hydrogen transfer.

Mechanism: A hydrogen atom from the

-carbon of the butyl chain transfers to the ether oxygen or the aromatic ring (facilitated by the
electron-rich bromine neighbors).
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Neutral Loss: Elimination of butene (C

H

, 56 Da).

Resulting Ion: A radical cation of 2,6-dibromophenol (m/z 250, 252, 254).

This pathway is energetically favored over simple homolytic cleavage because it relieves the

steric strain imposed by the two bulky bromine atoms flanking the ether group.

Secondary Fragmentation
Loss of Bromine (M - Br): The molecular ion or the phenol fragment can lose a bromine

radical (79 or 81 Da).

From M+ (308): Yields m/z 227/229 (1:1 ratio).

From Base Peak (252): Yields m/z 171/173 (2-bromophenol cation).

Alkyl Series: Low mass peaks at m/z 29, 41, 57 corresponding to the butyl chain

disintegration.

Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic, distinguishing the primary diagnostic

ions from secondary decay products.

Molecular Ion (M+)
[C10H12Br2O]+

m/z 306, 308, 310
(1:2:1 Ratio)

McLafferty Rearrangement
(- C4H8 / Butene)

Alkyl Fragmentation
(C4H9+)
m/z 57

Minor Path

2,6-Dibromophenol Ion
[C6H4Br2O]+

m/z 250, 252, 254
(Base Peak)

Major Path De-bromination
(- Br radical)

Bromophenol Cation
[C6H4BrO]+
m/z 171, 173
(1:1 Ratio)

Click to download full resolution via product page
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Figure 1: Mechanistic fragmentation pathway of 1,3-Dibromo-2-butoxy-benzene under 70 eV

Electron Ionization.

Comparative Analysis: Validating Against
Alternatives
To ensure scientific integrity, one must distinguish the target molecule from likely impurities or

analogs.

Comparison Table: Target vs. Isomer vs. Homolog

Feature
1,3-Dibromo-2-

butoxy-benzene

(Target)

1,4-Dibromo-2-

butoxy-benzene

(Isomer)

1,3-Dibromo-2-

methoxy-benzene

(Homolog)

Molecular Ion (M+) 306/308/310 (1:2:[1]1) 306/308/310 (1:2:1) 264/266/268 (1:2:1)

Base Peak

Mechanism
McLafferty (-56 Da)

Alpha-Cleavage / Alkyl

Loss

Methyl Radical Loss

(-15 Da)

Base Peak m/z 250 / 252 / 254
Mixed (often M+ or M-

Br)
249 / 251 / 253

Steric Influence
High (Br-O-Br

crowding)
Moderate (Br-O-H) High

Key Differentiator

Strong loss of C

H

due to steric relief.

Weaker loss of

alkene; stronger M+

intensity.

Cannot lose alkene

(no

-H); shows M-15 or M-

30 (CH

O).

Why the Isomer Behaves Differently
In 1,4-dibromo-2-butoxybenzene, only one bromine is ortho to the ether. The steric pressure to

eject the butyl group is lower. Consequently, the molecular ion (M+) is often more stable and

intense relative to the fragment ions compared to the 1,3-dibromo isomer, where the ether is

"squeezed" between two bromines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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